AN11251

Anti‑Wolbachia Filarial nematodes Neglected tropical diseases

AN11251 is a semi-synthetic pleuromutilin with a unique C(14) benzoxaborole moiety, offering dual anti-Wolbachia and broad-spectrum antibacterial activity. Its 20-267x greater anti-Wolbachia potency over doxycycline and oral bioavailability (19.2%) make it the preferred tool for filariasis/onchocerciasis research. Ideal for susceptibility panels needing single-agent activity against MRSA, VRE, H. influenzae, and M. tuberculosis.

Molecular Formula C29H38BFO7
Molecular Weight 528.4 g/mol
Cat. No. B12428246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAN11251
Molecular FormulaC29H38BFO7
Molecular Weight528.4 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC(=C2F)OCC(=O)OC3CC(C(C(C45CCC(C3(C4C(=O)CC5)C)C)C)O)(C)C=C)O
InChIInChI=1S/C29H38BFO7/c1-6-27(4)13-21(38-22(33)15-36-20-8-7-18-14-37-30(35)23(18)24(20)31)28(5)16(2)9-11-29(17(3)26(27)34)12-10-19(32)25(28)29/h6-8,16-17,21,25-26,34-35H,1,9-15H2,2-5H3/t16-,17+,21-,25+,26+,27-,28+,29+/m1/s1
InChIKeyWQVDRQUAJNEZSV-PTUZOVCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AN11251 (Boron-Pleuromutilin) – Key Attributes and Preclinical Profile for Scientific Selection


[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate (designated AN11251) is a semi‑synthetic pleuromutilin antibiotic that has been covalently modified at the C(14) position with a 7‑fluoro‑6‑oxybenzoxaborole heterocycle [1]. The compound retains the tricyclic pleuromutilin core, which binds to the bacterial 50S ribosomal subunit, while the appended boron‑containing benzoxaborole moiety confers additional anti‑Wolbachia activity and improves the physicochemical and pharmacokinetic properties relative to unmodified pleuromutilins [2].

Why AN11251 (Boron‑Pleuromutilin) Cannot Be Replaced by Other Pleuromutilins or Benzoxaboroles


Substituting AN11251 with a conventional pleuromutilin (e.g., retapamulin, lefamulin, or tiamulin) would discard the dual‑targeting capability provided by the 7‑fluoro‑6‑oxybenzoxaborole moiety, which drives the compound’s unique anti‑Wolbachia activity and improves oral bioavailability [1]. Conversely, replacing it with a standalone benzoxaborole antibiotic would forfeit the established Gram‑positive antibacterial spectrum of the pleuromutilin core and the established safety and tolerability profile of the pleuromutilin class [2]. The hybrid architecture is therefore non‑fungible; the specific substitution pattern on the C(14) side chain has been optimized through structure‑activity relationship studies and directly influences the compound’s potency, pharmacokinetic profile, and therapeutic index [1].

AN11251 (Boron‑Pleuromutilin) – Quantitative Differentiation Against Pleuromutilin Analogs and Benzoxaborole Comparators


AN11251 Exhibits Superior In Vitro Anti‑Wolbachia Potency Compared to the Clinical Standard Doxycycline

AN11251 demonstrates a 20‑fold improvement in anti‑Wolbachia activity in LDW1 cell lines and a 267‑fold improvement in C6/36 cells relative to doxycycline, the current standard of care for Wolbachia depletion in filarial infections [1]. The benzoxaborole‑modified pleuromutilin therefore offers a substantially lower effective concentration, which is directly relevant for reducing the dose and treatment duration in preclinical and clinical studies.

Anti‑Wolbachia Filarial nematodes Neglected tropical diseases

AN11251 Demonstrates Broader Gram‑Negative Activity and Mycobacterial Coverage Relative to Retapamulin and Lefamulin

AN11251 displays a unique antibacterial profile that extends beyond the typical Gram‑positive spectrum of pleuromutilins. Against Haemophilus influenzae ATCC 49247, AN11251 yields an MIC of 2 µg/mL, whereas pleuromutilins such as retapamulin and lefamulin are generally inactive against this Gram‑negative respiratory pathogen [1]. Additionally, AN11251 inhibits the slow‑growing mycobacterium M. tuberculosis H37Rv (MIC = 0.952 µg/mL), a feature not shared by retapamulin or lefamulin [1].

Antibacterial spectrum Gram‑negative pathogens Mycobacterium tuberculosis

AN11251 Attains Oral Bioavailability and Favorable Pharmacokinetics Uncharacteristic of Topical‑Only Pleuromutilins

In contrast to retapamulin, which is restricted to topical administration, AN11251 demonstrates oral bioavailability of 19.2% in rats, with a maximum plasma concentration (Cmax) of 4089 µM reached within 0.25 hours following oral dosing [1]. The compound also exhibits a moderate systemic clearance (CL = 19.8 mL/min/kg, IV) and a volume of distribution (Vdss) of 1.44 L/kg, indicating good tissue penetration [1].

Oral bioavailability Pharmacokinetics Systemic exposure

AN11251 Maintains Potent Activity Against Methicillin‑Resistant S. aureus (MRSA) with MIC Values Comparable to the Most Active Pleuromutilins

AN11251 inhibits both methicillin‑susceptible (MSSA) and methicillin‑resistant (MRSA) Staphylococcus aureus strains with MICs ≤0.063 µg/mL [1]. This activity is on par with the most potent pleuromutilins (e.g., lefamulin MIC range 0.06–0.25 µg/mL against S. aureus ATCC 29213) and superior to many comparator antibiotics such as ciprofloxacin and amikacin [1][2].

MRSA Gram‑positive Drug‑resistant pathogens

AN11251 Offers a Favorable Therapeutic Index (CC50/MIC) Ranging from 30:1 to 700:1 in Vero6 Cells

The cytotoxicity of AN11251 was evaluated in Vero6 cells (African green monkey kidney), yielding a CC50 of 27 µg/mL. When compared to the MIC values against susceptible bacterial strains (0.031–0.952 µg/mL), the resulting therapeutic index ranges from approximately 30:1 to 700:1 [1]. This margin indicates a reasonable to large safety window for further development.

Cytotoxicity Therapeutic index Safety margin

Optimal Use Cases for AN11251 (Boron‑Pleuromutilin) Based on Quantitative Differentiation


Anti‑Filarial Drug Discovery – Wolbachia Depletion Studies

Given its 20‑fold to >267‑fold greater anti‑Wolbachia potency compared to doxycycline [1], AN11251 is the preferred tool compound for investigating Wolbachia‑targeting therapies for onchocerciasis and lymphatic filariasis. Its oral bioavailability (19.2%) [2] enables systemic delivery in rodent models, allowing researchers to assess Wolbachia load reduction following short‑course oral dosing.

Broad‑Spectrum Antibacterial Profiling with Gram‑Negative and Mycobacterial Coverage

AN11251 should be selected for antimicrobial susceptibility testing panels when the objective is to identify a single agent active against both drug‑resistant Gram‑positive pathogens (MRSA, VRE) and select Gram‑negative or mycobacterial species. Its MIC of 2 µg/mL against H. influenzae and 0.952 µg/mL against M. tuberculosis [2] distinguishes it from other pleuromutilins that lack activity against these organisms.

In Vivo Pharmacokinetic and Efficacy Studies Requiring Oral Administration

For experiments that require systemic exposure following oral dosing—such as murine models of pneumonia, bacteremia, or filarial infection—AN11251 is the appropriate pleuromutilin‑based tool. Its rapid absorption (Tmax 0.25 h) and high Cmax (4089 µM) [2] support once‑daily or twice‑daily oral dosing regimens, which is not feasible with topical‑only pleuromutilins like retapamulin.

Lead Optimization Programs Exploring Benzoxaborole‑Conjugated Antibiotics

AN11251 serves as a validated positive control for medicinal chemistry campaigns aimed at improving the pharmacokinetic properties of pleuromutilins or expanding the spectrum of benzoxaborole antibiotics. Its well‑characterized SAR, PK profile, and dual mechanism of action [1][2] provide a benchmark against which new analogs can be compared.

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